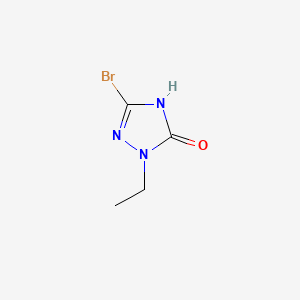

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

5-bromo-2-ethyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNFETVBWMNYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229719 | |

| Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-10-3 | |

| Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes Derived from Hydrazide Intermediates

The formation of 1,2,4-triazol-3-one derivatives frequently begins with hydrazide precursors. For 5-bromo-2-ethyl substitution, ethyl bromoacetate serves as a critical starting material. Reacting ethyl bromoacetate with hydrazine hydrate yields 2-hydrazinylacetyl bromide, a hydrazide intermediate . Subsequent treatment with ethyl isothiocyanate in ethanol facilitates the formation of a thiosemicarbazide derivative, introducing the ethyl group at the nitrogen position . Cyclization under basic conditions (e.g., 10% NaOH at 60°C for 4 hours) completes the triazolone ring, with the bromo substituent retained from the original ester .

Key Reaction Steps:

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency for triazolone syntheses. Comparative studies demonstrate that microwave conditions (110°C, 15 minutes) reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating . For instance, cyclization of thiosemicarbazides under microwave irradiation achieves yields exceeding 90%, avoiding side reactions common in prolonged thermal exposure .

Post-Cyclization Functionalization

While direct bromination of the triazolone core is less common, bromo-substituted precursors like ethyl bromoacetate ensure the bromo group is incorporated during initial steps. Alternative strategies include:

-

Oxidative Bromination : Using N-bromosuccinimide (NBS) post-cyclization, though this risks over-bromination .

-

Palladium-Catalyzed Coupling : Introducing bromo groups via Suzuki-Miyaura coupling, though this requires pre-functionalized substrates .

Comparative Analysis of Synthetic Conditions

The table below summarizes optimized conditions for critical steps:

Challenges and Recommendations

Current methods face limitations in regioselectivity and scalability. Future work should explore:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include 5-substituted-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-ones.

Oxidation Reactions: Products include this compound oxides.

Reduction Reactions: Products include 5-bromo-2-ethyl-2,4-dihydro-1H-1,2,4-triazoles.

Scientific Research Applications

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Key Comparisons

Bioactivity and Pharmacological Potential

- 5-Bromo-2-ethyl-triazol-3-one: Limited direct bioactivity data are available, but its bromo-ethyl substitution may serve as a precursor for kinase inhibitors or antimicrobial agents, similar to PRR846 and PRR851 .

- PRR846/PRR851 : These analogs highlight the impact of halogen (Cl) and alkyl (butan-2-yl) groups on antifungal and kinase inhibition. PRR851’s branched chain improves metabolic stability compared to linear substituents .

- Thione Derivatives : Replacement of the ketone oxygen with sulfur (e.g., 3-thione in ) increases polarizability and hydrogen-bonding capacity, enhancing antimicrobial efficacy .

Energetic Materials

Data Table: Physicochemical and Functional Properties

| Property | 5-Bromo-2-ethyl-triazol-3-one | PRR846 | DTNTO |

|---|---|---|---|

| Molecular Weight | 192 | 197.6 | 226.1 |

| LogP | 0.26 | ~1.2* | −0.5 (calc.) |

| Key Functional Group | Br, Ethyl | Cl, Phenyl | NO₂ |

| Application | Pharmaceutical intermediate | Bioactive | High explosive |

*Estimated based on structural analogs.

Biological Activity

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazole family. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₄H₆BrN₃O

- CAS Number : 1243250-10-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives for their antibacterial effects, this compound showed promising results against several Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study focused on the synthesis of various triazole derivatives found that certain derivatives of this compound inhibited cancer cell proliferation in vitro.

Case Study:

In vitro assays demonstrated that derivatives of this compound exhibited IC₅₀ values ranging from 10 to 25 µM against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was proposed to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazole derivatives. In particular, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results indicated a reduction in cell death and an increase in cell viability under oxidative stress conditions.

Table 2: Neuroprotective Effects

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 85 | 40 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that it binds effectively to the active sites of enzymes involved in cell proliferation and apoptosis regulation.

Q & A

Basic Research Questions

Q. How does the bromine substituent at the 5-position influence the compound's reactivity compared to other halogen-substituted triazolones?

- Methodological Answer : The bromine atom's electronegativity and steric effects alter electron density distribution in the triazole ring, affecting nucleophilic/electrophilic reactivity. Comparative studies using IR spectroscopy (C=O stretching frequency shifts) and DFT calculations (e.g., Mulliken charge analysis) can quantify these effects. For example, bromine's inductive electron-withdrawing effect may reduce basicity at adjacent nitrogen atoms compared to chloro- or fluoro-analogs .

Q. What spectroscopic techniques are most reliable for characterizing 5-bromo-2-ethyl-triazol-3-one derivatives?

- Methodological Answer : Use a combination of - and -NMR to confirm substitution patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH). IR spectroscopy identifies the carbonyl stretch (~1700 cm) and bromine-related vibrations (500–700 cm). Mass spectrometry (ESI-MS) verifies molecular weight and bromine isotope patterns .

Q. What synthetic strategies are effective for introducing the ethyl group at the 2-position of the triazole ring?

- Methodological Answer : Alkylation of the triazole precursor (e.g., 1,2,4-triazol-3-one) with ethyl bromide or iodide in polar aprotic solvents (DMF, DMSO) under basic conditions (KCO) achieves regioselective substitution. Microwave-assisted synthesis (80–100°C, 30 min) improves yield and reduces side products .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the regioselectivity of substitution reactions in brominated triazolones?

- Methodological Answer : Use Gaussian or ORCA software to calculate Fukui indices and local softness parameters, identifying electrophilic/nucleophilic sites. For example, bromine's electron-withdrawing effect directs substitutions to the 4-position. Validate predictions with kinetic studies (HPLC monitoring) and X-ray crystallography .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Perform dose-response assays (IC/MIC) across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to isolate structure-activity relationships. Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., DHFR for antimicrobial activity). Account for solvent effects (DMSO vs. aqueous) in bioactivity assays .

Q. How does the compound's thermal stability correlate with its decomposition pathways under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition onset temperatures (T). Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., HBr, CO). Compare with ab initio molecular dynamics simulations to map bond cleavage sequences .

Q. What purification challenges arise during bromination of triazolone precursors, and how can they be mitigated?

- Methodological Answer : Bromination (e.g., using Br in CCl) often produces dibrominated byproducts. Optimize stoichiometry (1:1 molar ratio) and reaction time (≤2 hr). Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (petroleum ether) for isolation. Monitor purity via -NMR integration .

Q. How do solvent polarity and pH influence the compound's tautomeric equilibrium in solution?

- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. methanol) to track tautomeric shifts (e.g., keto-enol equilibrium). Use -NMR in buffered DO (pH 2–12) to resolve protonation states at N(2) and N(4) positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.